molecular formula C25H25FN6O2 B2549021 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-44-4

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Número de catálogo: B2549021
Número CAS: 863018-44-4
Peso molecular: 460.513
Clave InChI: HHRLUGXIIAXNOC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C25H25FN6O2 and its molecular weight is 460.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel class of triazolopyrimidine derivatives with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, particularly in the central nervous system and cancer treatment. This article reviews the biological activity of this compound based on recent studies and patents.

The compound's structure includes a triazolo-pyrimidine core, which is known for its diverse pharmacological activities. The presence of a piperidine moiety may enhance its ability to cross the blood-brain barrier, potentially making it effective as a neuropharmacological agent. The fluorobenzyl group may also contribute to its bioactivity by influencing receptor binding affinity and selectivity.

1. Inhibition of Monoamine Oxidases (MAO)

Recent studies have indicated that similar triazolo-pyrimidine derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B). For instance, compounds with structural similarities showed IC50 values ranging from 0.022 μM to over 100 μM for MAO-B inhibition . Although specific data for the compound is limited, the structural analogy suggests potential MAO inhibitory effects.

2. Antidepressant Activity

Piperidine derivatives have been recognized for their antidepressant properties due to their action on neurotransmitter systems. The compound's ability to modulate serotonin and norepinephrine levels through MAO inhibition may contribute to its antidepressant effects.

3. Anticancer Potential

Triazolopyrimidine derivatives have been studied for their anticancer activities. In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways . The compound's unique structure may enhance its efficacy against tumors resistant to conventional therapies.

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

  • Study on Antidepressant Effects : A study involving a series of piperidine derivatives found that modifications at the benzyl position significantly enhanced MAO-B inhibition, suggesting that similar modifications in our compound could yield potent antidepressant activity .
  • Anticancer Activity Assessment : Research on triazolo-pyrimidine derivatives demonstrated promising results against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range . This indicates that our target compound may also possess significant anticancer properties.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50 Values (μM)References
MAO-B InhibitionPyridazinone Derivatives0.022 - 6.71
Antidepressant ActivityPiperidine DerivativesNot Specified
Anticancer ActivityTriazolo-PyrimidinesLow Micromolar

Propiedades

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN6O2/c26-21-8-6-20(7-9-21)15-32-24-23(28-29-32)25(34)31(17-27-24)16-22(33)30-12-10-19(11-13-30)14-18-4-2-1-3-5-18/h1-9,17,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRLUGXIIAXNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.